molecular formula C9H10F3N B2506666 3-Methyl-5-(trifluoromethyl)benzylamine CAS No. 292151-97-4

3-Methyl-5-(trifluoromethyl)benzylamine

Cat. No.: B2506666
CAS No.: 292151-97-4
M. Wt: 189.181
InChI Key: ZESXWCTWKWVJGM-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)benzylamine: is an organic compound with the molecular formula C9H10F3N It is a primary amine that features a trifluoromethyl group and a methyl group attached to a benzylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(trifluoromethyl)benzylamine typically involves the reaction of 3-Methyl-5-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-5-(trifluoromethyl)benzylamine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines depending on the reagents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzyl position, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamines with various functional groups.

Scientific Research Applications

Chemistry: 3-Methyl-5-(trifluoromethyl)benzylamine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)benzylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to increased biological activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)benzylamine
  • 4-Methylbenzylamine
  • 4-Methoxybenzylamine

Comparison: 3-Methyl-5-(trifluoromethyl)benzylamine is unique due to the presence of both a methyl and a trifluoromethyl group on the benzylamine backbone. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. For example, the trifluoromethyl group can enhance lipophilicity and metabolic stability, while the methyl group can affect steric interactions and electronic properties.

Properties

IUPAC Name

[3-methyl-5-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESXWCTWKWVJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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